Amide bond formation: The aniline nitrogen can readily react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form amide bonds. This reaction is widely employed in medicinal chemistry to introduce various substituents and modify the compound's properties. [, , , , ]
Nucleophilic substitution: The piperazine nitrogen retains nucleophilic character, allowing it to react with alkyl halides, epoxides, or other electrophiles to introduce additional substituents. [, , ]
Metal complexation: The piperazine and aniline nitrogens can act as donor atoms in coordination chemistry, enabling the formation of complexes with various metal ions. [, ]
Kinase inhibition: Compounds containing the 4-(4-methylpiperazin-1-yl)aniline scaffold have been shown to inhibit various kinases, such as tyrosine kinases, cyclin-dependent kinases, and Janus kinases. These enzymes play crucial roles in cell signaling and their dysregulation is implicated in various diseases, including cancer. [, , , , , , , , ]
Receptor antagonism: Some derivatives of 4-(4-methylpiperazin-1-yl)aniline dihydrochloride have been identified as antagonists of specific receptors, such as dopamine, serotonin, and adrenergic receptors. These receptors are involved in numerous physiological processes and their modulation is a common strategy for treating neurological and psychiatric disorders. []
Urease inhibition: Benzimidazole derivatives incorporating the 4-(4-methylpiperazin-1-yl)aniline moiety have demonstrated potent urease inhibitory activity. Urease is an enzyme produced by certain bacteria and its inhibition can be a promising approach for treating infections caused by these pathogens. []
Applications
Development of anticancer agents: Researchers have synthesized numerous derivatives of 4-(4-methylpiperazin-1-yl)aniline dihydrochloride that exhibit potent antiproliferative activity against various cancer cell lines. [, , , , , ] These compounds exert their effects through different mechanisms, such as inhibiting key kinases involved in cell cycle regulation and inducing apoptosis.
Exploration of novel anti-inflammatory agents: Studies have focused on synthesizing and evaluating derivatives of 4-(4-methylpiperazin-1-yl)aniline dihydrochloride for their anti-inflammatory properties. [, ] These compounds have shown promising results in inhibiting inflammatory mediators and pathways, suggesting their potential for treating inflammatory diseases.
Design of new antipsychotic drugs: Researchers have investigated pyridobenzoxazepine derivatives derived from 4-(4-methylpiperazin-1-yl)aniline dihydrochloride as potential antipsychotic agents. [] These compounds displayed promising affinity for dopamine and serotonin receptors, which are key targets for antipsychotic medications.
Development of novel antibacterial agents: Benzimidazole derivatives incorporating the 4-(4-methylpiperazin-1-yl)aniline moiety have demonstrated significant antibacterial activity against various bacterial strains, highlighting their potential as novel antibacterial drugs. [, ]
Related Compounds
3. 5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol* Compound Description: This compound serves as a versatile precursor in synthesizing N-Mannich bases. [] These bases, synthesized via reactions with various primary and secondary amines in formaldehyde, hold potential for diverse applications in medicinal chemistry. []* Relevance: This oxadiazole-2-thiol derivative and 4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride share the 4-methylpiperazin-1-yl substructure. This shared feature suggests a potential common synthetic route or precursor.
4. Imatinib* Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment, acting as a specific tyrosine kinase inhibitor. [] Though commonly employed as its piperazin-1-ium salt, the crystal structure of the freebase form of Imatinib has been determined. []* Relevance: Imatinib and 4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride share the common structural feature of a substituted aniline group. This similarity suggests they may belong to a similar chemical class and potentially possess overlapping pharmacological properties.
5. 5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole Derivatives* Compound Description: This series of compounds displays promising urease inhibitory activity. [] Urease, an enzyme produced by various pathogenic bacteria, aids their survival and colonization. [] Thus, these benzimidazole derivatives hold potential as therapeutic agents for treating ureolytic bacterial infections. []* Relevance: These benzimidazole derivatives and 4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride share a common 4-methylpiperazin-1-yl substructure. This shared element suggests possible similarities in their synthesis or pharmacological profiles.
6. N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)* Compound Description: This compound acts as a potent and orally bioavailable cyclin-dependent kinase (CDK) inhibitor with promising activity against hematological malignancies. [] CDK inhibition can induce apoptosis, making this compound a potential therapeutic agent for certain types of cancer. []* Relevance: Compound 37d shares the 4-methylpiperazin-1-yl substructure with 4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride. This shared feature suggests that these compounds might be classified within a similar chemical space.
7. 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)* Compound Description: AP24534 acts as a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] This compound has demonstrated significant potential as a treatment for chronic myeloid leukemia (CML), particularly in patients with resistance to other therapies. []* Relevance: AP24534 and 4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride share a 4-methylpiperazine moiety within their structures. This structural similarity may indicate a potential common precursor or synthetic route.
8. N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)* Compound Description: PHA-848125 functions as a potent, orally available cyclin-dependent kinase (CDK) inhibitor. [] It shows promising antiproliferative activity and is under investigation for treating various cancers. []* Relevance: PHA-848125 and 4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride are structurally related by the presence of the 4-(4-methylpiperazin-1-yl)phenyl substructure. This shared moiety suggests potential similarities in their chemical and pharmacological profiles.
9. 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)* Compound Description: FN-1501 displays potent inhibitory activities against both FLT3 and CDKs, specifically CDK2, CDK4, and CDK6, at nanomolar concentrations. [] The compound has demonstrated promising antiproliferative activity against leukemia cell lines and has shown efficacy in a mouse xenograft model. []* Relevance: FN-1501 shares the 4-((4-methylpiperazin-1-yl)methyl)phenyl substructure with 4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride. This structural similarity suggests they may share similar pharmacological properties and potential applications in medicinal chemistry.
10. 9-Cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (Compound 9e)* Compound Description: Compound 9e exhibits significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines. [] This compound acts as a reversible kinase inhibitor targeting both EGFR-activating and drug-resistance mutations, highlighting its potential as a therapeutic agent for NSCLC. []* Relevance: Both Compound 9e and 4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride incorporate a 4-(4-methylpiperazin-1-yl)phenyl moiety within their structure. This structural similarity suggests these compounds could be categorized within a similar chemical class.
11. 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)* Compound Description: CHMFL-ABL/KIT-155 acts as a potent type II ABL/c-KIT dual kinase inhibitor, exhibiting promising antiproliferative activities against specific cancer cell lines. [] Preclinical studies suggest this compound could be a potential therapeutic agent for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). []* Relevance: CHMFL-ABL/KIT-155 and 4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride share the 4-((4-methylpiperazin-1-yl)methyl)phenyl substructure. This shared moiety indicates a potential common synthetic route and suggests possible similarities in their pharmacological profiles.
12. 3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071)* Compound Description: AEB071 functions as a potent and selective inhibitor of protein kinase C (PKC) isotypes and demonstrates immunomodulatory activity by inhibiting early T cell activation. [] This suggests its potential as a therapeutic agent for immune-related disorders. []* Relevance: Both AEB071 and 4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride share the 4-methylpiperazin-1-yl substructure. This commonality suggests that these compounds may share similar chemical and pharmacological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.